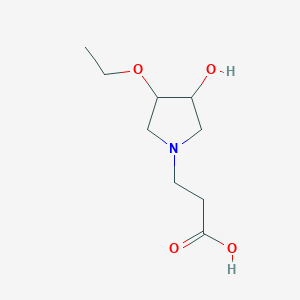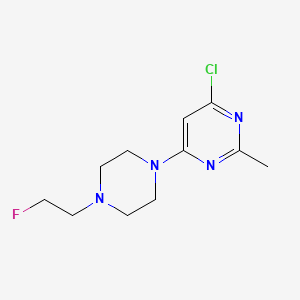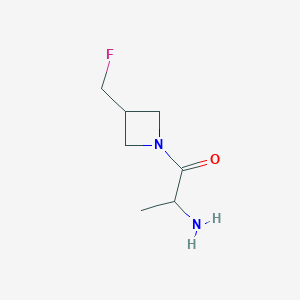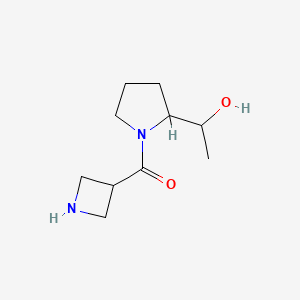
Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organotin(IV) Complexes and Antimicrobial Activity
Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of pyrrolidin-1-yl methanone, including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, have been synthesized and characterized. These complexes exhibit potent in vitro antimicrobial activities against various bacterial and fungal strains, suggesting their potential as drug candidates. The dibutyltin(IV) derivative, in particular, showed significantly better activity, underscoring the relevance of organotin(IV) complexes in the development of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Metabolic and Pharmacokinetic Studies
A dipeptidyl peptidase IV inhibitor bearing structural similarities to Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone has been studied for its metabolism, excretion, and pharmacokinetics in rat, dog, and human models. The compound, known for progressing to phase 3 for treating type 2 diabetes, displayed notable absorption and metabolism patterns, highlighting the importance of understanding the pharmacokinetic profiles of such compounds for therapeutic applications (Sharma et al., 2012).
Synthesis and Evaluation of Nucleoside Analogs
The synthesis of pyrimidine nucleoside analogs, where the traditional oxetane ring in oxetanocin-A is replaced by an azetidine ring, demonstrates the chemical versatility of azetidine derivatives. Despite these compounds not showing significant antiviral activity in cell culture tests, this research contributes to the broader effort of designing nucleoside analogs with potential therapeutic applications (Hosono et al., 1994).
CC'N-Osmium Complexes from Azetidinones
The transformation of 2-azetidinones into CC'N-pincer ligands for osmium complexes reveals a novel application in coordination chemistry. Such studies not only expand the understanding of azetidine derivatives' reactivity but also open pathways for the development of new materials and catalysts based on azetidine chemistry (Casarrubios et al., 2015).
Novel 3-Oxopiperidin-2-ones Synthesis
Research exploring the cyclization of methyl 2-alkoxy-5-amino-2-pentenoates into 3-oxopiperidin-2-ones demonstrates the synthetic utility of azetidin-3-yl and pyrrolidin-1-yl methanone derivatives. This work contributes to the development of new synthetic routes for piperidine derivatives, which are valuable scaffolds in medicinal chemistry (Dejaegher, D’hooghe, & Kimpe, 2008).
Propiedades
IUPAC Name |
azetidin-3-yl-[2-(1-hydroxyethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)9-3-2-4-12(9)10(14)8-5-11-6-8/h7-9,11,13H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVWQSNJMFILFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C2CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

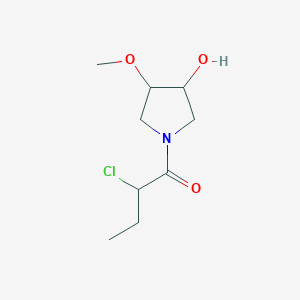




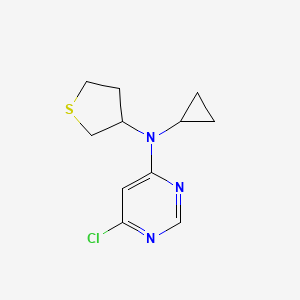

![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
